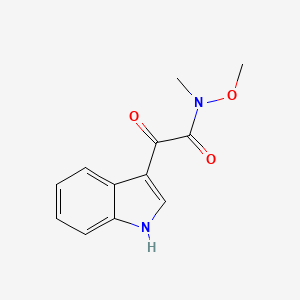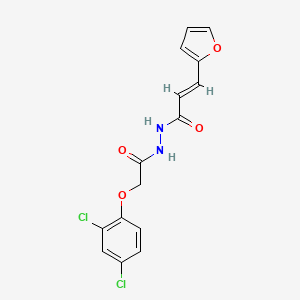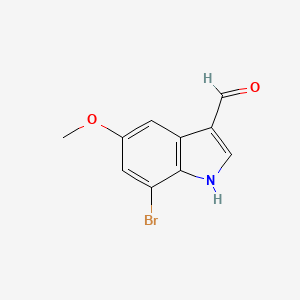
7-Bromo-5-methoxyindole-3-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methoxyindole-3-carboxaldehyde is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a bromine atom at the 7th position, a methoxy group at the 5th position, and a carboxaldehyde group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxyindole-3-carboxaldehyde typically involves the bromination of 5-methoxyindole-3-carboxaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 7th position . The reaction is usually performed in a solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methoxyindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 7-Bromo-5-methoxyindole-3-carboxylic acid.
Reduction: 7-Bromo-5-methoxyindole-3-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Bromo-5-methoxyindole-3-carboxaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of bioorganic materials, electromaterials, and optomaterials.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxyindole-3-carboxaldehyde involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methoxyindole-3-carboxaldehyde: Lacks the bromine atom at the 7th position.
7-Bromo-5-methylindole-3-carboxaldehyde: Has a methyl group instead of a methoxy group at the 5th position.
5-Bromo-7-methylindole-3-carboxaldehyde: Has a bromine atom at the 5th position and a methyl group at the 7th position.
Uniqueness
7-Bromo-5-methoxyindole-3-carboxaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
7-bromo-5-methoxy-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-2-8-6(5-13)4-12-10(8)9(11)3-7/h2-5,12H,1H3 |
InChI Key |
RADPCIYTUFTUBH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)NC=C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{(E)-[2-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14808092.png)
![(S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine](/img/structure/B14808102.png)
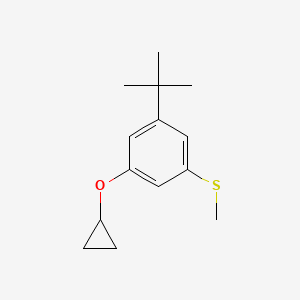

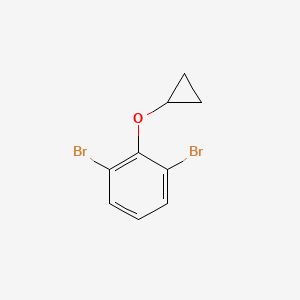
![2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B14808130.png)
![[(4E,6Z,8S,10E,12S,13R,14S,16R)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B14808137.png)
![5-Benzyl-4-methyl-2-{[(4-methylphenoxy)acetyl]amino}thiophene-3-carboxamide](/img/structure/B14808138.png)
![4-(1H-pyrrolo[2,3-b]pyridin-1-yl)butanoic acid](/img/structure/B14808141.png)
